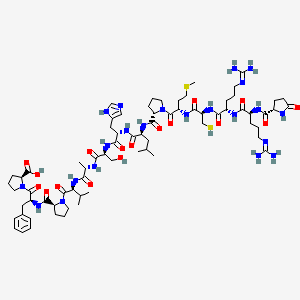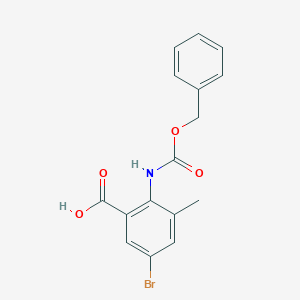
2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((2-((4-(Ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)nicotinic acid” is a complex organic molecule. It contains a nicotinic acid moiety, which is a derivative of pyridine, with a thioether linkage to a 2-oxoethyl group. This group is further connected to a phenyl ring through an amide linkage. The phenyl ring carries an ethoxycarbonyl substituent .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, and more. For similar compounds, the melting point is around 101°C and the boiling point is around 360.4°C .Wissenschaftliche Forschungsanwendungen
Facile Synthesis of Pyridines
A notable method involves the facile synthesis of 2,3-disubstituted-5-ethoxycarbonylpyridines, derivatives of biologically and medicinally important nicotinic acid. This synthesis is achieved through the reaction of ethoxycarbonylmalonaldehyde with tosyl chloride, followed by reaction with β-amino-α,β-unsaturated esters, ketones, or nitriles in the presence of pyridine, showcasing the versatility and potential of nicotinic acid derivatives in synthetic chemistry (Torii, Inokuchi, & Kubota, 1986).
Herbicidal Activity
Research into the herbicidal activity of nicotinic acid derivatives, such as the synthesis and evaluation of N-(arylmethoxy)-2-chloronicotinamides, reveals significant potential against monocotyledonous weeds. These compounds have shown excellent herbicidal activity against Agrostis stolonifera and Lemna paucicostata, suggesting a promising avenue for the development of new herbicides based on nicotinic acid derivatives (Yu et al., 2021).
Material Science and Crystallization
In material science, the study of crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid demonstrates the impact of molecular modifications on the physical properties of compounds. Alterations in molecular structure can influence the formation of stable amorphous phases and crystallization behavior, critical for the development of materials with specific physical properties (Kalra, Zhang, Parkin, & Li, 2017).
Receptor Binding and Biological Effects
The identification of nicotinic acid receptors, such as PUMA-G and HM74, which mediate its anti-lipolytic effect in adipose tissue, underscores the biological significance of nicotinic acid derivatives. This discovery has implications for understanding the lipid-lowering and anti-lipolytic mechanisms of nicotinic acid, offering a foundation for the development of new therapeutic agents (Tunaru et al., 2003).
Eigenschaften
IUPAC Name |
2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c1-2-24-17(23)11-5-7-12(8-6-11)19-14(20)10-25-15-13(16(21)22)4-3-9-18-15/h3-9H,2,10H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVIIIPDEBSBNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2834258.png)
![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)
![(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide](/img/structure/B2834262.png)
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2834263.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)
![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)

![1-((1-(imidazo[1,2-a]pyridin-2-ylmethyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole oxalate](/img/structure/B2834270.png)
![2-Amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2834273.png)



